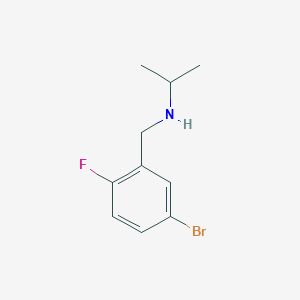

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is an organic compound with the molecular formula C10H13BrFN It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and an isopropylaminomethyl group

Mécanisme D'action

Mode of Action

The exact mode of action of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level .

Biochemical Pathways

It’s known that bromo and fluoro groups in organic compounds can participate in various reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing how much of it reaches the target sites in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene can be synthesized through a multi-step process involving the following key steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Isopropylaminomethylation: The addition of an isopropylaminomethyl group to the benzene ring.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts like palladium and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Applications De Recherche Scientifique

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-fluorobenzene: Similar structure but lacks the isopropylaminomethyl group.

4-Bromo-1-fluorobenzene: Another isomer with different substitution pattern.

4-Fluoro-1-bromobenzene: Similar to 1-Bromo-4-fluorobenzene but with a different naming convention.

Uniqueness

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is unique due to the presence of the isopropylaminomethyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where these properties are advantageous .

Activité Biologique

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is an aromatic compound notable for its unique combination of halogen atoms and an amine functional group. This compound, with the molecular formula C10H13BrFN and a molecular weight of approximately 246.12 g/mol, has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Bromine (Br) and Fluorine (F) substituents on the benzene ring.

- An isopropylaminomethyl side chain, which enhances its reactivity and biological interactions.

Synthesis Routes

The synthesis of this compound can be achieved through several chemical pathways, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Grignard Reagent Formation : This compound can be utilized to create Grignard reagents for further synthetic applications.

Pharmacological Applications

This compound has potential applications in the development of:

- Atypical Antipsychotic Agents : The compound's structural features may contribute to its efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways.

- Agrochemicals : It serves as an intermediate in the synthesis of pesticides, such as Flusilazole, indicating its relevance in agricultural chemistry.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Notable findings include:

- Acute Toxicity : Studies indicate that the median lethal dose (LD50) for related compounds falls within a range that suggests moderate toxicity. For example, 1-bromo-4-fluorobenzene has shown LD50 values around 2,700 mg/kg in rats, with symptoms including tremors and weight loss observed at non-lethal doses .

- Inhalation Toxicity : Inhalation studies have reported a median lethal concentration (LC50) of approximately 18,000 mg/m³, with significant effects on respiratory function and behavior noted at higher exposure levels .

Case Studies

Research has highlighted several instances where this compound has been investigated for its biological activity:

- Antipsychotic Activity : A study explored the compound's potential as a scaffold for developing new antipsychotic medications, focusing on its interaction with dopamine receptors.

- Enzyme Inhibition : Research indicated that derivatives of this compound exhibited enzyme inhibitory activity, suggesting potential roles in drug development targeting specific metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-fluoro-2-nitrobenzene | C7H4BrFNO2 | Contains a nitro group instead of an amine |

| 1-Bromo-3-fluoro-4-methylbenzene | C9H9BrF | Methyl group instead of isopropylamine |

| 2-Bromo-4-fluoroaniline | C6H6BrF | Aniline structure with amino group directly attached |

This table illustrates how variations in substituent types and positions influence the chemical behavior and potential biological activity of these compounds.

Propriétés

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUYKRGUZVACR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602673 |

Source

|

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016741-73-3 |

Source

|

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.